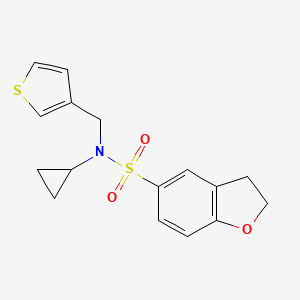

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c18-22(19,15-3-4-16-13(9-15)5-7-20-16)17(14-1-2-14)10-12-6-8-21-11-12/h3-4,6,8-9,11,14H,1-2,5,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODPAMUVIMLQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactionsThe cyclopropyl and thiophen-3-ylmethyl groups are then attached through subsequent reactions involving cyclopropanation and thiophene functionalization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and benzofuran rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and bases.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

- The target compound’s cyclopropyl and thiophen-3-ylmethyl groups enhance lipophilicity (LogP = 3.2) compared to Compound A but reduce solubility.

- Compound B’s trifluoroethyl group increases metabolic stability but introduces solubility challenges.

Research Findings and Mechanistic Insights

- Target Compound: Demonstrates potent PCNA inhibition (IC₅₀ = 0.8 µM), likely due to optimal steric fit between the cyclopropyl-thiophene substituents and the PCNA binding pocket.

Compound A :

- Lower PCNA affinity (IC₅₀ = 1.5 µM) attributed to the bulky carbamimidoyl side chain, which may hinder binding.

- Rapid clearance (t₁/₂ = 3.2 h) limits therapeutic utility.

- Compound B: No direct PCNA activity but exhibits nanomolar potency against FGFR1 kinase (IC₅₀ = 0.2 µM), highlighting scaffold-dependent target selectivity.

Biological Activity

N-cyclopropyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique structural features suggest it may interact with various biological targets, making it a candidate for drug development in areas such as antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a sulfonamide group, which is known for its biological activity, particularly in antibacterial applications.

The biological activity of sulfonamides often involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. The mechanism can be summarized as follows:

- Inhibition of Enzyme Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, thereby inhibiting bacterial growth.

- Potential Interaction with Other Targets : The presence of the cyclopropyl and thiophene moieties may enhance interactions with additional biological targets, potentially leading to varied therapeutic effects.

Antimicrobial Activity

Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown efficacy against various bacterial strains. The specific activity of this compound has yet to be extensively documented; however, its structural analogs suggest potential effectiveness against Gram-positive and Gram-negative bacteria.

| Compound | Target | Activity |

|---|---|---|

| Sulfanilamide | Bacterial dihydropteroate synthase | Broad-spectrum antibacterial |

| N-(4-methylphenyl) sulfonamide | Various bacterial strains | Significant antibacterial activity |

Anticancer Potential

Preliminary studies on structurally similar compounds have indicated potential anticancer properties. For example, sulfonamides have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The exact anticancer mechanisms of this compound require further investigation but may involve:

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.

- Apoptosis Induction : Triggering programmed cell death pathways.

Case Studies

- Study on Sulfonamide Derivatives : A study evaluated a series of sulfonamide derivatives for their antibacterial and anticancer activities. Results showed that modifications to the sulfonamide structure could significantly enhance biological activity, suggesting that this compound may possess similar enhancements.

- Molecular Docking Studies : Computational studies using molecular docking have indicated potential binding affinities of similar compounds to key enzymes involved in bacterial metabolism and cancer cell proliferation, supporting the hypothesis that this compound may exhibit significant biological activity.

Q & A

Basic Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent connectivity and cyclopropane ring integrity.

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF for exact mass verification.

- X-ray Crystallography : Mercury CSD 2.0 software can analyze crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : To validate sulfonamide (-SO₂NH-) and thiophene ring functional groups .

What are the common biological targets for sulfonamide derivatives with thiophene moieties?

Basic Question

Sulfonamide-thiophene hybrids often target:

- Enzymes : Carbonic anhydrases, cyclooxygenases (COX), or tyrosine kinases due to sulfonamide’s ability to bind catalytic zinc ions or active-site residues.

- Receptors : G-protein-coupled receptors (GPCRs) or ion channels modulated by the thiophene’s electronic properties.

- Cancer Pathways : Apoptosis regulators (e.g., Bcl-2 family proteins) or DNA repair mechanisms, as seen in structurally related compounds with cytotoxic activity .

How can reaction conditions be optimized to improve the yield of the thiophen-3-ylmethyl substitution step?

Advanced Question

Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiophen-3-ylmethyl halide.

- Temperature Control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., elimination).

- Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity in biphasic systems.

- Monitoring Reaction Progress : Thin-layer chromatography (TLC) or in situ IR spectroscopy ensures completion before quenching .

What strategies are effective in resolving contradictions in reported biological activity data?

Advanced Question

Contradictions may arise from:

- Purity Variability : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.

- Assay Conditions : Standardize cell viability assays (e.g., MTT) across studies by controlling cell passage number, serum concentration, and incubation time.

- Target Specificity : Validate off-target effects via siRNA knockdown or competitive binding assays.

- Structural Confirmation : Re-examine stereochemistry (e.g., via circular dichroism) to rule out enantiomer-related discrepancies .

How can computational tools aid in understanding the compound’s mechanism of action?

Advanced Question

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., COX-2) by simulating ligand-receptor interactions.

- Crystal Structure Analysis : Mercury CSD 2.0 identifies key packing motifs influencing stability and solubility .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity or redox behavior.

- MD Simulations : GROMACS or AMBER models dynamic behavior in biological membranes or solvent environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.